

Application Note: Quantification of Probucol Disuccinate in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Probucol Disuccinate

Cat. No.: B2790355

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Probucol in human plasma. This method is applicable for pharmacokinetic studies involving the administration of **Probucol Disuccinate**, where the active moiety, Probucol, is the target analyte. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes tandem mass spectrometry for selective and sensitive detection.

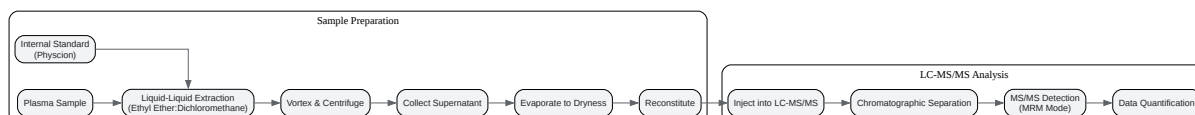
Disclaimer: Information regarding a specific LC-MS/MS method for "**Probucol Disuccinate**" is not readily available. This application note is based on established methods for the quantification of its active form, "Probucol". It is assumed that for pharmacokinetic analysis, **Probucol Disuccinate** is hydrolyzed to Probucol, which is then measured.

Introduction

Probucol is a lipid-lowering agent with antioxidant properties.[1][2] It is used in the treatment of hypercholesterolemia.[3] **Probucol Disuccinate** is a succinate ester of Probucol. Accurate and reliable quantification of the active moiety, Probucol, in plasma is crucial for pharmacokinetic and bioavailability studies.[4][5] This LC-MS/MS method provides the necessary sensitivity and selectivity for such analyses.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.



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Figure 1: Overall experimental workflow for the quantification of Probucol in plasma.

Detailed Protocols

Materials and Reagents

- Probucol reference standard
- Physcion (Internal Standard)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonia water
- Formic acid
- Ethyl ether
- Dichloromethane

- Human plasma (with anticoagulant)

Sample Preparation

The sample preparation is based on a liquid-liquid extraction method.

- Pipette 100 μ L of human plasma into a microcentrifuge tube.
- Add the internal standard (Phycion).
- Add 1 mL of extraction solvent (ethyl ether: dichloromethane, 1:1, v/v).
- Vortex mix for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

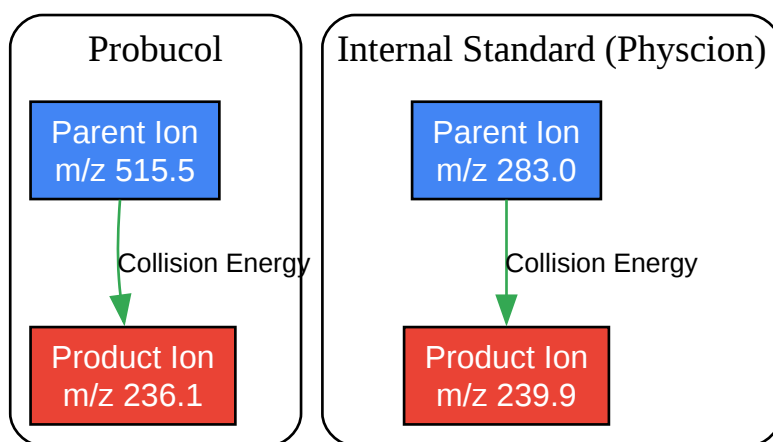
Parameter	Value
HPLC System	Agilent 1200 or equivalent
Column	Ultimate CN (50 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water:Ammonia water (97:3:0.05)
pH Adjustment	Adjusted to 7.2 with formic acid
Flow Rate	0.8 mL/min
Injection Volume	10 µL
Column Temperature	30°C

Table 2: Mass Spectrometric Conditions

Parameter	Value
Mass Spectrometer	API 4000 or equivalent
Ionization Mode	Negative Electrospray Ionization (ESI)
Resolution	Unit
Dwell Time	200 ms
Curtain Gas	20 psi
IonSpray Voltage	-4500 V
Temperature	500°C
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi

Multiple Reaction Monitoring (MRM)

The MRM transitions for Probucol and the internal standard are provided below.



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Figure 2: MRM transitions for ProbucoI and the Internal Standard.

Table 3: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP)	Entrance Potential (EP)	Collision Energy (CE)	Collision Cell Exit Potential (CXP)
ProbucoI	515.5	236.1	-80 V	-10 V	-45 eV	-10 V
Phyiscion (IS)	283.0	239.9	-75 V	-10 V	-30 eV	-8 V

Method Validation Summary

The described method was validated for its performance and reliability. The key validation parameters are summarized below.

Table 4: Method Validation Parameters

Parameter	Result
Linearity Range	2.5 - 6000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	2.5 ng/mL
Intra-day Precision (%RSD)	
5 ng/mL	< 5.0%
500 ng/mL	< 4.5%
5000 ng/mL	< 4.0%
Inter-day Precision (%RSD)	
5 ng/mL	< 6.0%
500 ng/mL	< 5.5%
5000 ng/mL	< 5.0%
Accuracy (%RE)	
5 ng/mL	$\pm 15\%$
500 ng/mL	$\pm 10\%$
5000 ng/mL	$\pm 10\%$
Recovery	93.02% - 104.12%
Matrix Effect	Not explicitly stated, but good precision and accuracy suggest minimal impact.
Stability (Freeze-thaw, Short-term, Long-term)	Stable under typical laboratory conditions.

Conclusion

The presented LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Probucol in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic

studies following the administration of **Probucol Disuccinate**. The method has been shown to have excellent linearity, precision, and accuracy over a wide concentration range.

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